molecular formula C27H32O16 B1146120 Hydroxysafflor Yellow A CAS No. 146087-19-6

Hydroxysafflor Yellow A

Cat. No.: B1146120
CAS No.: 146087-19-6
M. Wt: 612.534
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Description

Molecular Structure and Stereochemical Configuration

This compound possesses the molecular formula C27H32O16 with a molecular weight of 612.5 g/mol. The compound is systematically named as (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione. This comprehensive nomenclature reflects the complex stereochemical arrangement inherent in the molecule's architecture.

The structural framework of this compound consists of a central cyclohexadienone ring system substituted with two beta-D-glucosyl groups at positions 2 and 4, and a p-hydroxycinnamoyl group at position 6. The stereochemical configuration involves multiple chiral centers, with the glucosyl substituents exhibiting the (2S,3R,4R,5S,6R) configuration pattern characteristic of beta-D-glucose units. The compound features two distinct E-configuration double bonds, one within the cinnamoyl side chain and another at the 6-position of the cyclohexadienone ring system.

Recent nuclear magnetic resonance studies have revealed that this compound exists as keto-enol tautomers in solution. The preferred tautomeric form has been identified as the 1-enol-3,7-diketo configuration (designated as structure 2a), which differs from previously reported structural assignments. This tautomeric behavior significantly influences the compound's chemical reactivity and spectroscopic properties, with solvent effects playing a crucial role in determining the equilibrium distribution between tautomeric forms.

The InChI representation of this compound is InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1, providing a standardized representation of the complete stereochemical information.

Physicochemical Properties: Solubility, Stability, and Degradation Kinetics

The solubility profile of this compound demonstrates remarkable variation across different solvent systems. The compound exhibits solubility of approximately 1 mg/ml in organic solvents including dimethyl sulfoxide and dimethyl formamide. In aqueous phosphate buffered saline at pH 7.2, the solubility reaches approximately 1 mg/ml. Additional solubility data indicates the compound achieves concentrations of at least 61 mg/ml in water and 61.3 mg/ml in dimethyl sulfoxide under optimized conditions.

Property Value Reference
Molecular Weight 612.5 g/mol
Melting Point 184-186°C
Density 1.851±0.06 g/cm³
pKa 4.50±1.00
Solubility (DMSO) 1-100 mg/ml
Solubility (PBS pH 7.2) 1 mg/ml
Physical Form Yellow-orange powder

The stability characteristics of this compound reveal complex pH-dependent and temperature-dependent degradation patterns. Comprehensive kinetic studies demonstrate that the compound's degradation follows first-order reaction kinetics under all tested conditions. The pH stability profile exhibits an inverted V-shaped curve, with maximum instability occurring at pH 9 in aqueous solution. Under acidic conditions (pH < 6.13), the degradation rate increases with increasing pH, while under alkaline conditions (pH 8-9), the rate decreases with increasing pH. Interestingly, under strong alkaline conditions (pH > 9), the degradation rate again increases with increasing pH.

Temperature effects on stability reveal that degradation rates increase exponentially with temperature elevation. The activation energies for this compound degradation have been calculated as 78.53 kJ·mol⁻¹ in aqueous solution and 92.90 kJ·mol⁻¹ in specialized injection formulations. The higher activation energy in formulated systems suggests increased thermal stability compared to simple aqueous solutions.

Degradation pathway analysis has identified two primary degradation products formed through intramolecular nucleophilic substitution mechanisms. Under weak to moderate alkaline conditions (pH 7-9), the hydroxyl group at C-2' undergoes ionization, followed by intramolecular nucleophilic attack on the Cβ carbon and subsequent [2+2] addition of oxygen to the α,β-unsaturated double bond. The process concludes with hydrogen migration and hydroxyl group loss, leading to product formation.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Mass Spectrometry, and Ultraviolet-Visible Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound across multiple solvent systems. Detailed studies utilizing deuterated dimethyl sulfoxide, pyridine-d5, and deuterated methanol have revealed solvent-dependent chemical shift variations that reflect the compound's tautomeric behavior. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the glucosyl protons, aromatic protons of the p-hydroxyphenyl group, and the olefinic protons of the cinnamoyl chain.

Properties

IUPAC Name

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUBSCVWHLRGE-UXEKTNMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031226
Record name Hydroxysafflor yellow A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78281-02-4
Record name Hydroxysafflor yellow A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxysafflor yellow A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYSAFFLOR YELLOW A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ultrasonic-Assisted Extraction Optimization

Ultrasonic extraction remains the most widely adopted method for isolating HSYA from safflower due to its efficiency in disrupting plant cell walls. A definitive screening design study identified four critical parameters: liquid-to-material ratio (1:15), extraction time (70 minutes), methanol concentration (51.52%), and extraction power (450 W). Under these conditions, the HSYA concentration reached 0.650 mg/mL, with verification experiments confirming model accuracy. Methanol’s role as a solvent is pivotal, as its polarity aligns with HSYA’s hydrophilic nature, though residual solvent removal remains a challenge for industrial scaling.

Solvent Extraction and Yield Variability

Comparative studies using ethanol-water mixtures demonstrate lower yields (0.42–0.58 mg/mL) compared to methanol-based systems. Prolonged extraction times (>90 minutes) induce thermal degradation, reducing HSYA recovery by 12–18%. Ethyl acetate partitioning, though effective for impurity removal, risks HSYA loss due to moderate partition coefficients (K = 2.3–2.7).

Modern Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 columns achieves 85% HSYA purity using gradient elution (acetonitrile:water = 15:85 to 30:70). The method successfully isolates HSYA from safflower herb pairs, with retention times at 21.12 minutes under 254 nm detection. Co-eluting compounds like anhydrosafflor yellow B (t<sub>R</sub> = 43.87 minutes) necessitate multiple purification cycles, increasing processing costs by ~30%.

Chromatographic Method Synergy

Combining macroporous resin adsorption (HPD-100) with silica gel chromatography enhances purity to 92.4%. Dynamic adsorption capacities range from 18.7 mg/g (HPD-300) to 22.3 mg/g (HPD-100), with desorption efficiencies exceeding 80% using 70% ethanol.

Pharmaceutical Formulation Strategies

Bioavailability Enhancement via Excipient Design

HSYA’s low oral bioavailability (9.7% in rats) is mitigated using sodium caprate (SC), which increases relative bioavailability to 284.2% by modulating intestinal tight junctions. Chitosan (CS) complexes further improve this to 476% through Coulombic interactions, achieving a 99.4% binding rate at pH 5.5.

Table 1: Excipient Impact on HSYA Pharmacokinetics

ExcipientBioavailability IncreaseMechanism
Sodium Caprate284.2%Paracellular transport enhancement
Chitosan Complex476%Mucoadhesion & sustained release

Granule Preparation for Clinical Use

HSYA granules formulated with SC and CS complexes exhibit zero-order release kinetics over 12 hours in simulated intestinal fluid. Spray-drying parameters (inlet temperature: 130°C, feed rate: 5 mL/min) yield granules with 89.7% encapsulation efficiency and <3% moisture content.

Chemical and Biosynthetic Approaches

Oxidative Chemical Synthesis

HSYA synthesis via di-C-glucosyl chloroacetophenone oxidation achieves 18% yield after six steps, including BF<sub>3</sub>-mediated glycosylation and diazomethane methylation. Key intermediates include di-C-glycosylquinol (Step 2) and 4-(S)-2-acetyl-4,5-dihydroxy-4,6-di-C-β-D-glucosyl-3-methoxycyclohexa-2,5-dienone (Step 4).

Table 2: Synthetic Pathway Efficiency

StepIntermediateYield
1Di-C-glucosyl chloroacetophenone42%
4Methoxycyclohexa-dienone61%
6HSYA18%

Biosynthetic Pathway Elucidation

In planta biosynthesis likely involves chalcone synthase converting 4-coumaroyl-CoA and malonyl-CoA to naringenin chalcone, followed by glycosylation. C. tinctorius cell cultures produce HSYA at 1.2 mg/L/day, suggesting potential for metabolic engineering.

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy and Limitations

MethodYield/PurityCostScalability
Ultrasonic Extraction0.65 mg/mLLowHigh
Preparative HPLC85%HighModerate
Chemical Synthesis18%Very HighLow

Ultrasonic extraction balances cost and yield for industrial applications, while HPLC suits high-purity clinical batches. Synthesis routes remain impractical due to low yields but provide structural analogs for drug discovery.

Chemical Reactions Analysis

Types of Reactions

Hydroxysafflor Yellow A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

HSYA exhibits a broad spectrum of biological effects, including:

  • Anticancer Activity : HSYA has shown potential as an anticancer agent, influencing various pathways related to apoptosis, autophagy, and tumor immune microenvironments. Recent studies have highlighted its effectiveness against multiple cancer types, although the specific mechanisms remain an area for further exploration .
  • Cardiovascular Protection : The compound has been proven to have beneficial effects on cardiovascular health. It is used in the treatment of conditions such as angina pectoris and hypertension. Clinical trials have demonstrated that HSYA can significantly reduce blood pressure and improve cardiac function in hypertensive models .
  • Neuroprotection : HSYA has displayed protective effects against neurodegenerative diseases, including cerebral ischemia and traumatic brain injury. It enhances antioxidant defenses and promotes neuronal survival through various signaling pathways .
  • Hepatoprotection : Studies indicate that HSYA can protect liver cells from damage induced by toxins and alcohol. It reduces inflammation and oxidative stress in hepatic tissues, which is crucial for maintaining liver health .
  • Renal Protection : HSYA has been shown to ameliorate acute kidney injury by inhibiting inflammatory responses associated with ischemia/reperfusion injury. This protective effect is mediated through the TLR4/NF-κB signaling pathway .

Case Studies and Research Findings

Several studies have documented the applications of HSYA across different medical conditions:

  • A study evaluating HSYA's effects on in vitro models of traumatic brain injury found that it significantly improved neuronal survival rates by enhancing autophagic activity and reducing oxidative stress markers .
  • Clinical trials involving safflor yellow injections containing HSYA demonstrated substantial improvements in patients with angina pectoris, indicating its efficacy as a therapeutic agent for cardiovascular diseases .
  • Research on renal protection revealed that HSYA treatment significantly reduced inflammatory markers in a rat model of acute kidney injury, showcasing its potential for clinical applications in nephrology .

Summary Table of Applications

Application AreaKey FindingsReferences
AnticancerEffective against multiple cancers; influences apoptosis and autophagy ,
Cardiovascular HealthReduces blood pressure; improves cardiac function ,
NeuroprotectionProtects against ischemia; enhances neuronal survival ,
HepatoprotectionReduces liver damage from toxins; anti-inflammatory effects ,
Renal ProtectionAmeliorates acute kidney injury; inhibits inflammatory responses

Comparison with Similar Compounds

Structural and Functional Comparison

HSYA belongs to the chalcone class, characterized by a 1,3-diaryl-2-propen-1-one backbone. Below is a comparative analysis of HSYA with structurally or functionally related compounds:

Table 1: Comparison of HSYA with Selected Chalcones and Flavonoids
Compound Class Source Key Activities Mechanisms Solubility
HSYA Chalcone Carthamus tinctorius Neuroprotection, hepatoprotection, anti-inflammatory, antitumor PI3K/Akt/Nrf2, NF-κB inhibition, autophagy blockade Water-soluble
Isoliquiritigenin Chalcone Glycyrrhiza spp. Anticancer, anti-inflammatory Apoptosis induction, NF-κB inhibition Lipophilic
Quercetin Flavonol Various plants Antioxidant, anti-inflammatory Free radical scavenging, COX-2 inhibition Lipophilic
Nimodipine Dihydropyridine (synthetic) Synthetic Neuroprotection (cerebral ischemia) Calcium channel blockade Lipophilic

Key Findings :

  • Potency : HSYA (6.0 mg/kg) showed neuroprotective efficacy comparable to nimodipine (0.2 mg/kg) in rat MCAO models, highlighting its high potency .
  • Mechanistic Uniqueness : Unlike isoliquiritigenin and quercetin, HSYA uniquely activates the Nrf2/HO-1 axis while simultaneously inhibiting NF-κB, offering dual protection against oxidative stress and inflammation .
  • Solubility Advantage : HSYA’s water solubility enhances bioavailability in aqueous formulations compared to lipophilic chalcones like isoliquiritigenin .

Pharmacological Activity Comparison

Table 2: Key Pharmacological Activities of HSYA vs. Reference Compounds
Activity HSYA Isoliquiritigenin Quercetin
Neuroprotection Reduces infarct area by 40–50% in MCAO models Limited evidence Modulates neuronal apoptosis
Hepatoprotection Suppresses TGF-β1 (70% inhibition in alcohol-induced injury) No reported data Attenuates NAFLD via AMPK activation
Antitumor Effects Blocks autophagic flux (IC₅₀: 25 μM in HepG2 cells) Induces apoptosis (IC₅₀: 10–50 μM) Antioxidant-driven chemoprevention
Anti-inflammatory Inhibits IL-6 and TNF-α by 60–80% in LPS models Reduces COX-2 expression by 50% Inhibits COX-2 and iNOS

Notable Contrasts:

  • Liver Fibrosis: HSYA outperforms silymarin (a flavonoid complex from milk thistle) in suppressing TGF-β1, a key fibrotic mediator .
  • Cardiovascular Applications : HSYA’s dual inhibition of p38 MAPK and NF-κB provides broader anti-inflammatory benefits compared to quercetin .

Biological Activity

Hydroxysafflor Yellow A (HSYA) is a prominent bioactive compound extracted from the flower of Carthamus tinctorius L. (safflower). Since its isolation in 1993, HSYA has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of HSYA, supported by research findings and data tables.

HSYA is classified as a quinochalcone C-glycoside. It exhibits a complex structure that includes keto-enol tautomeric forms, with the 1-enol-3,7-diketo form being predominant. The compound is primarily synthesized through the phenylalanine metabolic pathway, where chalcone synthase genes play a crucial role in its production .

Pharmacological Activities

The biological activities of HSYA can be categorized into several key areas:

1. Anticancer Activity

  • HSYA has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 539 µg/ml, 432 µg/ml, and 416 µg/ml against SBC-3, DMS273, and DMS114 small cell lung cancer cell lines, respectively .
  • Additionally, HSYA has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and HepG2 liver cancer cells .

2. Neuroprotective Effects

  • Research indicates that HSYA can protect neuronal cells from damage associated with ischemic conditions. It has been shown to inhibit oxidative stress and inflammation in models of cerebral ischemia-reperfusion injury .
  • A study highlighted its neuroprotective effect in Parkinson's disease models induced by 6-hydroxydopamine .

3. Cardiovascular Protection

  • HSYA exhibits protective effects against ischemia-reperfusion injury in cardiac tissues. It has been shown to reduce myocardial infarction size and improve cardiac function post-injury .
  • The compound also enhances endothelial function by promoting angiogenesis through mechanisms involving nucleolin-mediated pathways .

4. Antioxidant and Anti-inflammatory Properties

  • HSYA acts as a potent antioxidant, reducing oxidative stress markers in various models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

Summary of Research Findings

Study Biological Activity Key Findings
AnticancerIC50 values against SBC-3, DMS273, DMS114 cell lines were 539, 432, and 416 µg/ml respectively.
NeuroprotectionInhibited oxidative stress in cerebral ischemia-reperfusion injury models.
CardiovascularReduced myocardial damage and improved heart function post-ischemia.
AntioxidantDemonstrated significant reduction in oxidative stress markers.

Case Studies

  • Cerebral Ischemia : In a study involving rats subjected to ischemia-reperfusion injury, treatment with HSYA significantly reduced neuronal damage and improved functional recovery compared to control groups .
  • Cancer Treatment : Clinical trials have indicated that HSYA can enhance the efficacy of traditional chemotherapeutics when used in combination therapies for lung cancer patients .

Q & A

Q. What experimental models are commonly used to evaluate HSYA's biological activities?

HSYA is studied using in vitro assays (e.g., MTT for cell viability, AnnexinV-FITC/TUNEL for apoptosis) and in vivo models like middle cerebral artery occlusion (MCAO) for cerebral ischemia and chronic restraint stress for depression. Rodent models are prevalent for liver injury (alcohol-induced), cardiovascular protection, and osteogenesis . Standardized protocols include dose-dependent administration (e.g., 10–100 mg/kg in rodents) and validation via ELISA, Western blot, or RT-PCR for mechanistic insights.

Q. How do researchers address HSYA's poor bioavailability in pharmacokinetic studies?

Methodologies include formulating HSYA into phospholipid complexes (e.g., HSYA-PC-SMEDDS) to enhance solubility and absorption. Pharmacokinetic parameters (e.g., Cmax, Tmax) are assessed using HPLC or LC-MS/MS in plasma samples from rodent models. Researchers also explore co-administration with absorption enhancers or nano-delivery systems .

Q. What mechanisms underlie HSYA's antioxidant and anti-inflammatory effects?

HSYA upregulates antioxidant enzymes (e.g., SOD, CAT) and inhibits pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB suppression. In vitro, it reduces ROS in endothelial cells under hypoxia by activating HIF-1α-VEGF and Bcl-2/Bax pathways. In vivo, it mitigates oxidative stress in liver and brain tissues by modulating Nrf2/ARE signaling .

Advanced Research Questions

Q. How does HSYA epigenetically regulate β-catenin to promote osteogenesis?

HSYA enhances β-catenin stability by inhibiting GSK-3β via PI3K/Akt signaling, promoting osteoblast differentiation. Chromatin immunoprecipitation (ChIP) and DNA methylation sequencing reveal its role in demethylating Wnt pathway promoters. Studies use MC3T3-E1 cells and OVX rat models, with validation via TOPflash luciferase assays .

Q. What explains contradictory data on HSYA's efficacy in cerebral ischemia-reperfusion injury?

Discrepancies arise from variability in ischemia duration, dosage (e.g., 5 mg/kg vs. 20 mg/kg), and model specificity (transient vs. permanent MCAO). Meta-analyses suggest HSYA’s neuroprotection is dose-dependent and influenced by metabolic factors (e.g., phenylalanine levels). Confounding variables include co-administered drugs in clinical trials .

Q. How does HSYA modulate the MEK-ERK1/2 pathway in vascular smooth muscle cells (VSMCs)?

HSYA suppresses VSMC proliferation by downregulating PCNA and phosphorylated ERK1/2. Techniques include siRNA knockdown, Western blot for pathway proteins, and immunofluorescence for cell cycle markers (e.g., Cyclin D1). In vivo, it reduces neointima formation in balloon-injured rat carotid arteries .

Q. What methodologies validate HSYA's interaction with collagenase in anticancer studies?

Molecular docking simulations (AutoDock Vina) and enzymatic assays (collagenolytic activity) demonstrate HSYA’s inhibition of collagenase via hydrogen bonding and hydrophobic interactions. IC50 values are determined using small cell lung cancer lines (e.g., SBC-3), with validation via flow cytometry for apoptosis .

Methodological Considerations

Q. How to optimize HSYA extraction and quality control for reproducible research?

Use two-pot countercurrent extraction with ethanol-water (70:30) and validate purity via HPLC (≥98%). Quality control includes UV-Vis spectroscopy (λmax 403 nm) and LC-MS for structural confirmation. Batch variability is addressed by referencing standardized materials (e.g., National Institute for Food and Drug Control) .

Q. What strategies resolve conflicting data on HSYA's hepatoprotective vs. pro-fibrotic effects?

Dose-response studies (e.g., 25–100 mg/kg) in alcohol-induced liver injury models clarify biphasic effects. Transcriptomic analysis (RNA-seq) identifies TGF-β1 cross-talk with Smad3/7, while immunohistochemistry quantifies collagen deposition. Contradictions may stem from differential activation of Kupffer cells .

Q. How to design a phase II clinical trial for HSYA in ischemic stroke?

Adopt a randomized, double-blind, active-controlled design (e.g., vs. edaravone) with endpoints like NIHSS scores and biomarker analysis (VEGF, HIF-1α). Include pharmacokinetic sub-studies to monitor HSYA metabolites (e.g., protocatechuic acid) and adjust dosing regimens based on renal/hepatic function .

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